![molecular formula C7H6N2O B567968 1H-Pyrrolo[2,3-b]pyridin-2-ol CAS No. 1261802-66-7](/img/structure/B567968.png)
1H-Pyrrolo[2,3-b]pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridin-2-ol is a chemical compound with the empirical formula C7H6N2O . It is a solid substance and is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies . For instance, one study described the design and synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyridine core . The compound has a molecular weight of 134.14 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound is known to be used in the synthesis of various derivatives .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 134.14 g/mol and an empirical formula of C7H6N2O .Aplicaciones Científicas De Investigación
Synthesis and Reactivity : This compound has been synthesized through various routes and shown to undergo a range of reactions, including nitration, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position. It also forms di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes with aldehydes and exhibits interesting reactivity with electrophiles and other derivatives (Herbert & Wibberley, 1969).
Regioselective Functionalization : The N-oxide of 1H-pyrrolo[2,3-b]pyridine allows for selective functionalization at specific positions. Techniques like the Reissert-Henze type reaction have been used for introducing various groups directly onto the pyridine ring (Minakata, Komatsu, & Ohshiro, 1992).
Phosphodiesterase 4B Inhibitors : Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been synthesized and evaluated as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B), showing promise in the treatment of CNS diseases (Vadukoot et al., 2020).
Antiproliferative Agents : Thieno[2,3-b]pyridine derivatives, with the 1H-pyrrolo[2,3-b]pyridine core, have been investigated as antiproliferative agents. Strategies to improve their water solubility and efficacy against cancer cells have been explored (Zafar et al., 2018).
Antitumor Activity : Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to have significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma, acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).
c-Met Inhibitors : 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of c-Met and ALK, showing potential as therapeutic agents in cancer treatment (Liu et al., 2016).
Gastric Acid Secretion Inhibitors : 1H-pyrrolo[3,2-b]pyridines have been developed as potent inhibitors of gastric acid secretion, with a focus on the influence of substitution patterns (Palmer et al., 2008).
TNIK Inhibitors : 1H-pyrrolo[2,3-b]pyridine compounds have been discovered as potent TNIK inhibitors, offering new prospects for applications in drug development (Yang et al., 2020).
Auxin Physiology : 1H-pyrrolo[2,3-b]pyridine-3-acetic acid has been used as a molecular probe in auxin physiology, revealing structural similarities to natural plant growth hormones (Antolić, Kojić-Prodić, & Magnus, 2000).
Mecanismo De Acción
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-2-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by this compound results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-4,10H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYPZQKEBDHBLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705528 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261802-66-7 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is significant about the use of 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol in this synthesis?
A1: This compound is highlighted as a useful reactant for what the researchers term a "formal C3-electrophilic reaction" []. This means it readily undergoes reactions where an electrophile (electron-seeking species) attacks the carbon at the 3-position of the molecule. This reactivity is crucial for introducing the necessary chemical groups to eventually form the 7-azaindole skeleton found in both 7-azaserotonin and 7-azamelatonin.
Q2: What is the role of the lactone derivative mentioned in the abstract?
A2: The reaction of 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol with Meldrum's acid yields a lactone derivative. This derivative serves as a key intermediate in the synthesis []. It allows for the controlled introduction of a C2 unit into the structure, which is essential for building the final target molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.